molecular formula C19H9Cl2F3N2S B2713599 2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-87-7

2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No. B2713599
CAS RN: 338964-87-7
M. Wt: 425.25
InChI Key: IDOPPPOUAOVYIU-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C17H9Cl2F3N2S. It is a member of the class of compounds known as nitriles .


Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations can provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include the Suzuki–Miyaura cross-coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, and density .

Scientific Research Applications

However, to give you an idea of how scientific research might approach the study of complex chemical compounds, I can provide information on the types of studies commonly conducted on similar chemicals:

Environmental Impact and Degradation

Research on chemical compounds often includes studies on their stability, degradation pathways, and environmental impact. For example, studies on polyfluoroalkyl chemicals examine their persistence, bioaccumulation, and potential toxic effects on ecosystems and human health (Liu & Mejia Avendaño, 2013).

Toxicological Assessments

Toxicological studies are conducted to understand the health risks associated with exposure to chemical compounds. This involves examining the toxic effects on various biological systems and identifying safe exposure levels. For instance, the toxicity of chlorinated hydrocarbons and related compounds has been reviewed to understand their health implications (Kimbrough, 1972).

Application in Industrial Processes

Some chemical compounds are studied for their potential applications in industrial processes, such as in catalysis or as part of manufacturing materials. The review on transition metal phosphide hydroprocessing catalysts discusses how these catalysts offer promising high-activity, stable options for industrial applications (Oyama et al., 2009).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further exploring the biological activities of this compound and its potential applications in medicine.

properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2S/c20-16-5-4-15(8-17(16)21)27-18-12(9-25)6-13(10-26-18)11-2-1-3-14(7-11)19(22,23)24/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOPPPOUAOVYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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